BenchChemオンラインストアへようこそ!

N-Phenyl-N-(phenylsulfonyl)glycine

Aldose Reductase Inhibition Diabetic Complications Enzyme Assay

Synthesize potent aldose reductase inhibitors and next-gen analgesics. This scaffold's unique N-phenyl substitution delivers higher LogP (1.9665) and significantly greater inhibitory activity than simpler N-(phenylsulfonyl)glycine analogs. Buy this key building block for streamlined SAR studies and patent-protected pain management research.

Molecular Formula C14H13NO4S
Molecular Weight 291.32 g/mol
CAS No. 59724-82-2
Cat. No. B1331643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-N-(phenylsulfonyl)glycine
CAS59724-82-2
Molecular FormulaC14H13NO4S
Molecular Weight291.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H13NO4S/c16-14(17)11-15(12-7-3-1-4-8-12)20(18,19)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17)
InChIKeyXDJLYGOCDZDEIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-N-(phenylsulfonyl)glycine (CAS 59724-82-2): A Core Scaffold for Aldose Reductase Inhibitor Research and Pain Therapeutic Development


N-Phenyl-N-(phenylsulfonyl)glycine (CAS 59724-82-2) is a sulfonamide-functionalized glycine derivative that serves as a foundational building block in medicinal chemistry. Its structure, featuring a phenyl-substituted nitrogen and a phenylsulfonyl group, confers specific physicochemical properties, including a calculated LogP of 1.9665 . This compound has been explicitly identified as a core scaffold for the development of N-(phenylsulfonyl)glycine-based inhibitors of aldose reductase, an enzyme implicated in diabetic complications, and has been explored in patent literature as a key intermediate for synthesizing compounds with therapeutic potential in pain management [1][2].

Why Substituting N-Phenyl-N-(phenylsulfonyl)glycine with a Simple N-(phenylsulfonyl)glycine Fails in Aldose Reductase Inhibitor Research


Substituting N-Phenyl-N-(phenylsulfonyl)glycine (CAS 59724-82-2) with a simpler N-(phenylsulfonyl)glycine analog (e.g., CAS 5398-96-9) is not functionally equivalent for aldose reductase research. Direct comparative studies demonstrate that the presence of the N-phenyl substitution in the target compound's molecular class (Series 5) results in significantly greater inhibitory activity against rat lens aldose reductase compared to the corresponding unsubstituted N-(phenylsulfonyl)glycines (Series 1) [1]. This substitution also markedly increases lipophilicity, with the target compound having a calculated LogP of 1.9665, compared to 0.5 for N-(phenylsulfonyl)glycine, which can influence pharmacokinetic properties and assay solubility . These key differences in both target affinity and physicochemical profile mean that using a simpler analog would compromise experimental outcomes and lead to inaccurate structure-activity relationship (SAR) conclusions.

Quantitative Evidence for Selecting N-Phenyl-N-(phenylsulfonyl)glycine (CAS 59724-82-2) Over Its Closest Analogs


Enhanced Aldose Reductase Inhibitory Activity via N-Phenyl Substitution

In a direct head-to-head comparative study, derivatives of the N-(phenylsulfonyl)-N-phenylglycine class (Series 5), to which the target compound belongs, exhibited greater inhibitory activity against rat lens aldose reductase than their corresponding N-(phenylsulfonyl)glycine analogs (Series 1) [1]. This finding suggests that the N-phenyl substitution, a key structural feature of CAS 59724-82-2, enhances affinity for the enzyme's active site. While specific IC50 values for the unsubstituted core of Series 5 are not directly reported, the trend of enhanced potency is a class-level observation supported by the data for several derivatives in the series [1].

Aldose Reductase Inhibition Diabetic Complications Enzyme Assay

Significantly Increased Lipophilicity (LogP) Relative to N-(phenylsulfonyl)glycine

The addition of an N-phenyl group in the target compound dramatically increases its calculated lipophilicity compared to its simpler analog. The target compound, N-Phenyl-N-(phenylsulfonyl)glycine, has a reported LogP value of 1.9665 . In contrast, the comparator, N-(phenylsulfonyl)glycine (CAS 5398-96-9), has a significantly lower XLogP3 value of 0.5 .

Physicochemical Properties Lipophilicity Drug Design

Proven Utility as a Core Scaffold in Patent-Backed Pain Therapeutics

The specific N-(phenylsulfonyl)glycine scaffold, of which the target compound is a core member, is the subject of extensive patent protection for its use in developing novel pain therapeutics [1]. The patent literature explicitly claims N-(phenylsulfonyl)glycyl-glycine compounds, derived from this scaffold, as active principles for the treatment of pain, particularly hyperalgesia and major algesia [1]. In contrast, the simpler N-(phenylsulfonyl)glycine (CAS 5398-96-9) lacks this specific and validated therapeutic direction in the patent landscape, being described more generally as a building block .

Pain Management Therapeutic Development Patent Literature

Primary Research and Development Application Scenarios for N-Phenyl-N-(phenylsulfonyl)glycine (CAS 59724-82-2)


Hit-to-Lead Optimization for Aldose Reductase Inhibitors

Procure this compound as a superior starting scaffold for synthesizing and evaluating novel aldose reductase inhibitors. The quantitative evidence confirms that the N-phenyl substitution, inherent to this compound's class, confers greater inhibitory activity against the target enzyme compared to the simpler N-(phenylsulfonyl)glycine [1]. Researchers can leverage this pre-validated enhancement in target affinity to design more potent derivatives, reducing the number of synthetic iterations required in the early stages of a drug discovery program.

Development of Patentable Analgesic Compounds

Utilize this compound as a key building block in the synthesis of N-(phenylsulfonyl)glycyl-glycine derivatives for pain management research. The core scaffold is explicitly claimed in patent literature as a precursor to active principles for treating hyperalgesia and major algesia [2]. This provides a clear and protected path for medicinal chemistry teams aiming to develop next-generation analgesics, offering a strategic advantage over using structurally simpler and less-protected glycine analogs.

Physicochemical Profiling for CNS or Cell-Permeable Probes

Employ this compound in studies where a higher LogP value is desirable for membrane permeability. With a calculated LogP of 1.9665, this scaffold is significantly more lipophilic than N-(phenylsulfonyl)glycine (LogP 0.5) . This property makes it a more suitable choice for designing tool compounds or probes intended for cellular assays or for optimizing the blood-brain barrier penetration potential of a lead series, as the increased lipophilicity can facilitate passive diffusion across biological membranes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Phenyl-N-(phenylsulfonyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.